molecular formula C6H11NO B12336561 (2R)-2-methylpiperidin-4-one hydrochloride

(2R)-2-methylpiperidin-4-one hydrochloride

Cat. No.: B12336561
M. Wt: 113.16 g/mol
InChI Key: OFVHMZSKMQPCKB-RXMQYKEDSA-N
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Description

(2R)-2-methylpiperidin-4-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methylpiperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpiperidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

(2R)-2-methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-methylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in neurological research, it may interact with neurotransmitter receptors to influence synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-methylpiperidin-4-one hydrochloride is unique due to its specific structural features and the resulting chemical properties.

Biological Activity

(2R)-2-methylpiperidin-4-one hydrochloride, a chiral compound with significant biological activity, is recognized for its potential applications in medicinal chemistry. Its structure, characterized by a piperidine ring with a methyl group at the second position and a ketone at the fourth position, makes it a valuable precursor in the synthesis of various biologically active compounds. This article explores the biological activity, synthesis methods, and potential therapeutic applications of this compound, supported by relevant data and findings from recent research.

  • Molecular Formula : C7_7H13_{13}ClN\O
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 1434126-97-2

Biological Activity

This compound exhibits diverse biological activities, particularly as a precursor for synthesizing compounds with potential therapeutic effects. Notably:

  • Antimicrobial Properties : Derivatives of this compound have shown activity against various microbial strains, indicating its potential role in developing antimicrobial agents.
  • Neurological Applications : Research suggests that this compound may interact with enzymes and receptors involved in neurological functions, which could lead to novel treatments for neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialActive against various microbial strains
NeurologicalPotential interactions with neurological targets
Asymmetric CatalysisUsed in synthesizing enantiopure drugs

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Traditional Organic Synthesis : Utilizing standard piperidine chemistry.
  • Asymmetric Synthesis : Employing chiral catalysts to produce enantiopure forms.
  • Multi-step Synthesis : Involving intermediate compounds to enhance yield and purity.

Case Studies

Recent studies have highlighted the biological significance of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against specific pathogens, suggesting its utility in developing new antibiotics.
  • Neurological Target Interaction : Molecular docking studies indicated that this compound could bind effectively to certain neurotransmitter receptors, paving the way for further research into its role in treating neurological disorders .

While the precise mechanism of action for this compound remains largely uncharacterized, preliminary studies suggest:

  • Binding Affinity : Interaction studies using molecular docking techniques have shown potential binding to various biological targets, including receptors involved in neurotransmission.
  • Enzyme Interaction : Potential inhibition or modulation of enzyme activity related to microbial resistance mechanisms has been observed.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameCAS NumberKey Features
2-Methylpiperidin-4-one hydrochloride13729-77-6Non-chiral variant; similar applications
(S)-2-Methylpiperidin-4-one hydrochloride790667-45-7Enantiomeric form; different pharmacodynamics
2,6-Dimethylpiperidin-4-one hydrochloride1005397-62-5Additional methyl groups affecting bioactivity

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(2R)-2-methylpiperidin-4-one

InChI

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1

InChI Key

OFVHMZSKMQPCKB-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC(=O)CCN1

Canonical SMILES

CC1CC(=O)CCN1

Origin of Product

United States

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